Cas no 923386-72-5 (ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate)

ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
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- LDXLBDPOOKEFSP-UHFFFAOYSA-N
- ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate
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- インチ: 1S/C19H23NO5S2/c1-4-25-19(22)17-13(2)14(3)26-18(17)20-16(21)10-11-27(23,24)12-15-8-6-5-7-9-15/h5-9H,4,10-12H2,1-3H3,(H,20,21)
- InChIKey: LDXLBDPOOKEFSP-UHFFFAOYSA-N
- ほほえんだ: C1(NC(=O)CCS(CC2=CC=CC=C2)(=O)=O)SC(C)=C(C)C=1C(OCC)=O
ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2983-0101-2μmol |
ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate |
923386-72-5 | 90%+ | 2μl |
$57.0 | 2023-04-28 | |
Life Chemicals | F2983-0101-5μmol |
ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate |
923386-72-5 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
Life Chemicals | F2983-0101-2mg |
ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate |
923386-72-5 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
Life Chemicals | F2983-0101-3mg |
ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate |
923386-72-5 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
Life Chemicals | F2983-0101-5mg |
ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate |
923386-72-5 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
Life Chemicals | F2983-0101-30mg |
ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate |
923386-72-5 | 90%+ | 30mg |
$119.0 | 2023-04-28 | |
Life Chemicals | F2983-0101-1mg |
ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate |
923386-72-5 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
Life Chemicals | F2983-0101-20μmol |
ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate |
923386-72-5 | 90%+ | 20μl |
$79.0 | 2023-04-28 | |
Life Chemicals | F2983-0101-10mg |
ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate |
923386-72-5 | 90%+ | 10mg |
$79.0 | 2023-04-28 | |
Life Chemicals | F2983-0101-20mg |
ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate |
923386-72-5 | 90%+ | 20mg |
$99.0 | 2023-04-28 |
ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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7. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylateに関する追加情報
Ethyl 4,5-Dimethyl-2-(3-Phenylmethanesulfonylpropanamido)thiophene-3-carboxylate (CAS No. 923386-72-5): A Comprehensive Overview
Ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate (CAS No. 923386-72-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiophene ring, a sulfonyl group, and an ester functionality. These structural elements contribute to its potential biological activities and therapeutic applications.
The thiophene ring is a five-membered heterocyclic aromatic compound that is known for its stability and ability to form strong π-stacking interactions. This property makes it an attractive scaffold for the design of bioactive molecules. The presence of the sulfonyl group (SO2) adds polarity and reactivity to the molecule, which can influence its solubility and binding affinity to biological targets. The ester functionality (COOEt) provides a labile site for metabolic transformation, which can be crucial for optimizing the pharmacokinetic properties of the compound.
Recent studies have focused on the biological activities of ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate. One notable area of research is its potential as an anti-inflammatory agent. In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory effect is attributed to its ability to modulate signaling pathways involved in inflammation, such as NF-κB and MAPK.
Another promising application of this compound is in the treatment of neurodegenerative diseases. Preclinical studies have demonstrated that ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is thought to be mediated by its antioxidant properties and its ability to activate neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).
In addition to its anti-inflammatory and neuroprotective properties, ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate has also shown potential as an antitumor agent. In vitro studies have reported that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the activation of caspase-dependent apoptotic pathways and the inhibition of cell cycle progression.
The pharmacokinetic properties of ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate have been extensively studied to optimize its therapeutic potential. Research has shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile in animal models. However, further studies are needed to evaluate its safety and efficacy in human clinical trials.
From a synthetic perspective, the preparation of ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate involves several steps, including the formation of the thiophene ring, the introduction of the sulfonyl group, and the esterification reaction. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is crucial for its commercialization as a pharmaceutical product.
In conclusion, ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate (CAS No. 923386-72-5) is a promising compound with diverse biological activities and therapeutic applications. Its unique structural features make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to unravel its mechanisms of action and optimize its pharmacological properties, this compound holds significant potential for addressing unmet medical needs in various disease areas.
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